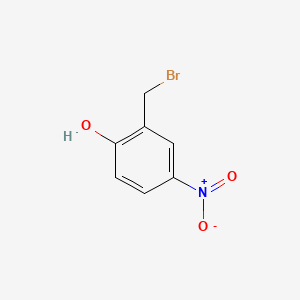

2-Hydroxy-5-nitrobenzyl bromide

概要

説明

2-Hydroxy-5-nitrobenzyl bromide is a chemical compound with the molecular formula C7H6BrNO3. It is known for its role as a protein modifying reagent, particularly in the covalent modification of tryptophan residues in proteins . This compound is also referred to by other names such as α-Bromo-4-nitro-o-cresol and 2-Bromomethyl-4-nitrophenol .

準備方法

The synthesis of 2-Hydroxy-5-nitrobenzyl bromide typically involves a multi-step process. One common method includes the nitration of 2-hydroxybenzyl bromide, followed by purification steps to isolate the desired product . The reaction conditions often involve the use of anhydrous solvents like acetone or dioxane, and the reaction is maintained at a specific pH using methanolic sodium acetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反応の分析

2-Hydroxy-5-nitrobenzyl bromide undergoes various chemical reactions, including:

Substitution Reactions: It reacts with tryptophan ethyl ester to form mono-substitution adducts.

Cyclization and Rearrangement: The initial products can cyclize and rearrange to form different compounds.

Complex Formation: It forms complexes with amino acid esters, and the spectral shifts of these complexes can be correlated with the hydrophobicity of the amino acid side chains.

Common reagents used in these reactions include methanolic sodium acetate and anhydrous solvents like acetone or dioxane . The major products formed from these reactions are diastereomeric indolenines and other rearranged compounds .

科学的研究の応用

Protein Modification

2-Hydroxy-5-nitrobenzyl bromide is mainly utilized for the selective modification of tryptophan residues in proteins. This modification can alter the properties and functions of proteins, making it a valuable tool in biochemical research.

- Case Study: Bacteriorhodopsin

- The compound was used to modify tryptophan residues in bacteriorhodopsin, a membrane protein from Halobacterium halobium. The study demonstrated that the reagent could successfully covalently attach to tryptophan, allowing researchers to probe the functional roles of these residues in protein activity and stability .

Enzyme Activity Regulation

Research has shown that this compound can influence enzyme activities by modifying specific amino acid residues.

- Case Study: F1-ATPase

- In studies involving bovine heart mitochondrial F1-ATPase, treatment with this reagent resulted in observable changes in catalytic properties. It was found to activate ATPase activity and enhance proton transport rates through mitochondrial membranes. This suggests that tryptophan residues may play a crucial role in the gating function of proton channels .

Affinity Capillary Electrophoresis

The compound has been employed in affinity capillary electrophoresis techniques to identify drug-binding sites on human serum albumin. By chemically modifying proteins with this compound, researchers were able to screen binding interactions effectively, providing insights into pharmacokinetics and drug design .

作用機序

The mechanism of action of 2-Hydroxy-5-nitrobenzyl bromide involves its high reactivity towards tryptophan residues in proteins. The compound forms covalent bonds with the tryptophan residues, leading to the formation of substitution adducts . The hydrophobic affinity of the 2-hydroxy-5-nitrobenzyl moiety and its specificity for tryptophan are key factors in its reactivity . The compound can also form complexes with amino acid esters, which can be correlated with the hydrophobicity of the amino acid side chains .

類似化合物との比較

2-Hydroxy-5-nitrobenzyl bromide is unique due to its high reactivity and specificity for tryptophan residues. Similar compounds include:

α-Bromo-4-nitro-o-cresol: Shares similar reactivity but may differ in specific applications.

2-Bromomethyl-4-nitrophenol: Another compound with similar chemical properties but different uses.

These compounds are often used in similar contexts but may have different reactivity profiles and applications depending on the specific requirements of the research or industrial process .

生物活性

2-Hydroxy-5-nitrobenzyl bromide (HNB) is a compound with notable biological activity, particularly in biochemical research and therapeutic applications. This article explores its chemical properties, biological interactions, and applications in various fields, supported by data tables and relevant case studies.

This compound is characterized by the following chemical structure and properties:

- Molecular Formula : C₇H₆BrNO₃

- Molecular Weight : 232.03 g/mol

- Melting Point : 144-149 °C

- Solubility : Soluble in chloroform (25 mg/mL) and other organic solvents

- Functional Groups : Contains bromo and nitro groups, contributing to its reactivity and biological activity.

HNB is primarily known for its role in modifying tryptophan residues in proteins. This modification can affect the structure and function of proteins, making HNB a valuable tool in biochemical studies. The compound reacts with the indole side chain of tryptophan, which is crucial for enzyme active sites and protein-protein interactions .

Enzymatic Studies

HNB has been utilized in various enzymatic studies due to its ability to selectively modify proteins. One significant application is in the study of pertussis toxin's enzymatic activities, where HNB was shown to influence the ADP-ribosyltransferase activity associated with the S1 subunit of the toxin .

In a study focusing on Clostridium botulinum toxin, HNB was found to impact the biological activity of the toxin, suggesting potential therapeutic implications for managing botulism .

Immunotherapy Applications

Recent research indicates that HNB can be employed in immunotherapy, particularly in modifying peptides for cancer treatment. By altering tryptophan residues in tumor-associated peptides, HNB may enhance T-cell responses against cancer cells . This modification can potentially improve the efficacy of peptide-based vaccines by facilitating better presentation to immune cells.

Case Studies

- Modification of Tryptophan Residues :

- Botulinum Toxin Interaction :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrNO₃ |

| Molecular Weight | 232.03 g/mol |

| Melting Point | 144-149 °C |

| Solubility | Chloroform (25 mg/mL) |

| Application | Description |

|---|---|

| Enzymatic Studies | Modifies active site residues |

| Immunotherapy | Enhances T-cell responses |

| Protein Dynamics | Investigates membrane protein interactions |

特性

IUPAC Name |

2-(bromomethyl)-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDPCYZHENQOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061124 | |

| Record name | Phenol, 2-(bromomethyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-33-8 | |

| Record name | 2-Hydroxy-5-nitrobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-nitrobenzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXY-5-NITROBENZYL BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(bromomethyl)-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(bromomethyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-4-nitro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KOSHLAND REAGENT 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS4XZE4Z7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 2-Hydroxy-5-nitrobenzyl bromide in proteins?

A1: this compound (HNB-Br) primarily targets tryptophan (Trp) residues in proteins. [, , , , , , , ] It reacts with the indole ring of tryptophan, forming a covalent bond. This modification can alter the protein's structure and function.

Q2: How does the modification of tryptophan by HNB-Br affect protein function?

A2: The modification of tryptophan by HNB-Br can have various effects on protein function, depending on the specific protein and the role of the modified tryptophan residue(s). Some observed effects include:

- Loss of enzymatic activity: Several studies reported a decrease or complete loss of enzymatic activity upon modification of tryptophan residues with HNB-Br. This suggests the involvement of these residues in the catalytic activity or substrate binding of enzymes like xylanase, pullulanase, and galactosyltransferase. [, , , ]

- Reduced binding affinity: HNB-Br modification can disrupt the binding of proteins to other molecules, such as substrates, inhibitors, or receptors. This has been observed in studies on avidin, cobrotoxin, and the mitochondrial ADP/ATP carrier. [, , , ]

- Conformational changes: Although not always observed, HNB-Br modification can induce conformational changes in proteins, potentially affecting their function and interactions with other molecules. [, , , ]

Q3: Can you provide an example of how HNB-Br has been used to study a specific protein?

A3: HNB-Br was used to investigate the role of tryptophan in the interaction between retinol-binding protein (RBP) and prealbumin. [] Modification of RBP with HNB-Br prevented its complex formation with prealbumin, indicating the involvement of a specific tryptophan residue in the binding interface.

Q4: What is the molecular formula and weight of HNB-Br?

A4: The molecular formula of HNB-Br is C7H6BrNO3, and its molecular weight is 246.05 g/mol.

Q5: Under what conditions is HNB-Br typically used for protein modification?

A6: HNB-Br is typically used for protein modification at acidic to neutral pH (2.7-7.0) and at room temperature. [, , , , ] The reaction is often carried out in the presence of a buffer to maintain a stable pH.

Q6: How is HNB-Br used to study enzyme mechanisms?

A7: HNB-Br is used to identify and study the role of tryptophan residues in enzyme active sites. By observing the effect of HNB-Br modification on enzyme activity, researchers can gain insights into the mechanism of action and identify essential residues for substrate binding or catalysis. For example, studies on xylanase have shown that HNB-Br modification leads to complete activity loss, indicating the importance of tryptophan for its catalytic function. []

Q7: How does the structure of HNB-Br contribute to its specificity for tryptophan?

A7: The specificity of HNB-Br for tryptophan arises from the reactivity of the benzyl bromide group towards the electron-rich indole ring of tryptophan. The hydroxyl and nitro groups on the aromatic ring contribute to the reagent's reactivity and selectivity.

Q8: What analytical methods are used to confirm the modification of tryptophan by HNB-Br?

A8: Several analytical techniques are used to confirm tryptophan modification by HNB-Br:

- UV-Vis Spectroscopy: The reaction of HNB-Br with tryptophan results in a characteristic change in the UV-Vis spectrum, with an increase in absorbance around 320 nm. [, , , , , ]

- Fluorescence Spectroscopy: The modification of tryptophan with HNB-Br typically leads to a decrease in the protein's intrinsic fluorescence. [, , , , ] This change can be used to monitor the reaction and estimate the number of modified residues.

- Amino Acid Analysis: Amino acid analysis can be employed to quantify the number of tryptophan residues modified by HNB-Br. This technique involves hydrolyzing the protein and quantifying the released amino acids. [, , ]

- Peptide Mapping: This technique involves digesting the modified protein with specific enzymes and analyzing the resulting peptides using techniques like HPLC or mass spectrometry. By identifying the peptides containing the modified tryptophan residue, the specific site of modification can be determined. [, ]

- Differentiating Subunits: Research suggests that HNB-Br can help differentiate between identical subunits within a protein complex, as demonstrated in studies on heavy meromyosin. []

- Conformational Changes and Function: Studies on the mitochondrial F1-ATPase demonstrate that HNB-Br modification can induce conformational changes in proteins, ultimately influencing their function and interactions with other molecules like inhibitor proteins. []

- Structure-Activity Relationships: Research on snake venom phospholipases A2 highlights the importance of tryptophan residues in both enzymatic and pharmacological activities. []

- Photoinactivation Studies: HNB-Br can be used in conjunction with photoinactivation studies to identify amino acid residues involved in substrate binding and enzyme activity. []

- Immunological Studies: Modifications with HNB-Br can be used to study the role of specific amino acids in the antigenicity of proteins, as demonstrated in studies on cobrotoxin. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。